molecular formula C19H20O4 B2633522 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde CAS No. 723332-21-6

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde

Cat. No.: B2633522
CAS No.: 723332-21-6
M. Wt: 312.365
InChI Key: VDWNOOIHONLMAQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a methoxy group, a benzaldehyde group, and a trimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-oxo-2-(2,4,5-trimethylphenyl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound’s methoxy and trimethylphenyl groups may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-12-7-14(3)16(8-13(12)2)17(21)11-23-18-6-5-15(10-20)9-19(18)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNOOIHONLMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)COC2=C(C=C(C=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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